Product packaging for (-)-Berbine(Cat. No.:CAS No. 131-10-2)

(-)-Berbine

Cat. No.: B086075
CAS No.: 131-10-2
M. Wt: 235.32 g/mol
InChI Key: BRLDZKPJJNASGG-KRWDZBQOSA-N
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Description

(-)-Berbine is a naturally occurring benzylisoquinoline alkaloid of significant interest in pharmacological research. It is structurally related to the well-characterized compound Berberine, which has a long history of use in traditional medicine . This compound is provided as a high-purity reagent to support scientific investigation into its potential mechanisms and applications. Preclinical research on related compounds suggests several promising pathways of action. Studies indicate that similar isoquinoline alkaloids can activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis, which is relevant for research into metabolic syndromes . Other investigated mechanisms include the modulation of inflammatory pathways such as NF-κB, and the regulation of endoplasmic reticulum stress, which are key areas in the study of cardiovascular and metabolic diseases . The primary research applications for this compound are in the fields of metabolic disease, cardiovascular function, and microbiology. Scientists are exploring its potential in models related to insulin resistance, lipid metabolism, and vascular endothelial protection . Its proposed antimicrobial properties also make it a compound of interest for studying interactions with bacterial and fungal cells, with some research suggesting it may disrupt microbial membrane integrity . This product is intended for laboratory research use only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions and in compliance with all local and national regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H17N B086075 (-)-Berbine CAS No. 131-10-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(13aS)-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N/c1-2-7-15-12-18-10-9-13-5-3-4-8-16(13)17(18)11-14(15)6-1/h1-8,17H,9-12H2/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRLDZKPJJNASGG-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC3=CC=CC=C3CC2C4=CC=CC=C41
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CC3=CC=CC=C3C[C@H]2C4=CC=CC=C41
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401021273
Record name (-)-Berbine
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Molecular Weight

235.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131-10-2
Record name (13aS)-5,8,13,13a-Tetrahydro-6H-dibenzo[a,g]quinolizine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131-10-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Berbine
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131102
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)-Berbine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BERBINE, (-)-
Source FDA Global Substance Registration System (GSRS)
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Biosynthesis and Metabolic Pathways of Berbine

Precursor Compounds and Initial Enzymatic Transformations

The foundation of the (-)-berbine molecule is laid by the condensation of two derivatives originating from the amino acid L-tyrosine. frontiersin.orgcdnsciencepub.com This initial phase sets the stage for the creation of the core benzylisoquinoline structure.

The biosynthesis of all benzylisoquinoline alkaloids, including this compound, commences with L-tyrosine. frontiersin.orgfrontiersin.org This amino acid serves a dual role by providing both halves of the eventual benzylisoquinoline skeleton. Through separate enzymatic steps, L-tyrosine is converted into dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). frontiersin.orgfrontiersin.orgscielo.org.mx Dopamine forms what is known as the isoquinoline (B145761) "upper" portion of the molecule, while 4-HPAA provides the benzyl (B1604629) "lower" portion. cdnsciencepub.com The conversion of L-tyrosine involves several enzymes that facilitate hydroxylation, decarboxylation, and transamination reactions to yield these two crucial precursors. acs.org

The first committed step in the biosynthesis of this compound is the stereospecific condensation of dopamine and 4-hydroxyphenylacetaldehyde. acs.orgnih.gov This crucial reaction is catalyzed by the enzyme (S)-norcoclaurine synthase (NCS), which facilitates a Pictet-Spengler reaction. acs.orgwikipedia.orgresearchgate.net The product of this condensation is (S)-norcoclaurine, the central intermediate from which all benzylisoquinoline alkaloids are derived. acs.orgwikipedia.org This reaction establishes the fundamental carbon-nitrogen framework of the BIA family.

L-Tyrosine as a Primary Precursor

Core Biosynthetic Enzymes and Their Characterization

Following the initial condensation, a cascade of enzymatic modifications, including methylations and cyclizations, elaborates the (S)-norcoclaurine scaffold into the complex structure of this compound.

Norcoclaurine synthase (NCS) is a lyase that catalyzes the formation of (S)-norcoclaurine from dopamine and 4-HPAA. nih.govwikipedia.org This enzyme is considered the gateway to BIA biosynthesis. nih.gov NCS has been isolated and characterized from several plant species, including Thalictrum flavum and Papaver somniferum. nih.govresearchgate.net The enzyme works by creating a new carbon-carbon bond and a stereocenter, ensuring the correct (S)-configuration required for subsequent biosynthetic steps. acs.org Structurally, NCS belongs to a family of proteins that includes pathogenesis-related (PR10) and Bet v 1-like proteins, defining a unique class of enzymes in plant secondary metabolism. nih.gov

After the formation of (S)-norcoclaurine, a series of methylation reactions occur, catalyzed by S-adenosyl-L-methionine (SAM)-dependent methyltransferases (OMTs and NMTs). frontiersin.orgfrontiersin.org These enzymes play a critical role in the functionalization and diversification of BIA metabolites. oup.com The pathway proceeds as follows:

Norcoclaurine 6-O-methyltransferase (6OMT) methylates the hydroxyl group at position 6 of (S)-norcoclaurine to produce (S)-coclaurine. frontiersin.orgpnas.org

Coclaurine N-methyltransferase (CNMT) adds a methyl group to the nitrogen atom of (S)-coclaurine, yielding (S)-N-methylcoclaurine. frontiersin.orgpnas.org

A cytochrome P450 hydroxylase, N-methylcoclaurine 3'-hydroxylase (NMCH) , hydroxylates (S)-N-methylcoclaurine. frontiersin.org

3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT) then methylates the newly added hydroxyl group to form the key branch-point intermediate, (S)-reticuline. frontiersin.orgfrontiersin.org

The catalytic promiscuity of some OMTs can lead to a complex network of metabolites, contributing to the vast structural diversity of alkaloids found in nature. oup.com

The Berberine (B55584) Bridge Enzyme (BBE) plays a pivotal role in the formation of the protoberberine skeleton. frontiersin.orgwikipedia.org It catalyzes the regioselective, oxidative cyclization of (S)-reticuline to form (S)-scoulerine. nih.govresearchgate.net This reaction creates the characteristic tetracyclic structure by forming a carbon-carbon bond, known as the "berberine bridge," between the N-methyl group and the phenolic ring of reticuline. wikipedia.orgresearchgate.net

BBE is a flavoprotein oxidase containing a covalently bound FAD cofactor. nih.govnih.gov Mechanistic studies suggest the reaction proceeds in a stepwise manner. nih.govnih.gov First, a hydride is transferred from the N-methyl group of (S)-reticuline to the FAD cofactor, resulting in the formation of a methylene (B1212753) iminium ion intermediate. nih.govnih.gov Subsequently, an active-site base facilitates a nucleophilic attack from the phenolic ring onto the iminium ion, completing the cyclization to yield (S)-scoulerine. nih.gov

From (S)-scoulerine, the pathway to this compound ((-)-canadine) continues with several additional enzymatic steps:

(S)-scoulerine 9-O-methyltransferase (SOMT) methylates (S)-scoulerine to form (S)-tetrahydrocolumbamine. mdpi.comresearchgate.net

(S)-canadine synthase (CAS) , a cytochrome P450 enzyme, then catalyzes the formation of a methylenedioxy bridge on the A-ring to produce (S)-canadine, which is this compound. pnas.orgresearchgate.netresearchgate.net

The final step in the biosynthesis of the related quaternary alkaloid, berberine, is the oxidation of (S)-canadine by (S)-tetrahydroprotoberberine oxidase (STOX) . nih.govwikipedia.org Conversely, some pathways may involve the reduction of berberine to yield canadine, catalyzed by a berberine reductase. expasy.orgontosight.ai

Table of Compounds

Compound NameAbbreviationRole in Pathway
This compound / (-)-CanadineFinal Product
L-TyrosinePrimary Precursor
DopaminePrecursor
4-Hydroxyphenylacetaldehyde4-HPAAPrecursor
(S)-NorcoclaurineCentral Intermediate
(S)-CoclaurineIntermediate
(S)-N-MethylcoclaurineIntermediate
(S)-ReticulineKey Branch-Point Intermediate
(S)-ScoulerineProtoberberine Intermediate
(S)-TetrahydrocolumbamineIntermediate
BerberineRelated Quaternary Alkaloid

Table of Enzymes

Enzyme NameAbbreviationFunction
Norcoclaurine SynthaseNCSCondenses dopamine and 4-HPAA to form (S)-norcoclaurine
Norcoclaurine 6-O-methyltransferase6OMTMethylates (S)-norcoclaurine to (S)-coclaurine
Coclaurine N-methyltransferaseCNMTMethylates (S)-coclaurine to (S)-N-methylcoclaurine
N-methylcoclaurine 3'-hydroxylaseNMCHHydroxylates (S)-N-methylcoclaurine
3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase4'OMTMethylates 3'-hydroxy-N-methylcoclaurine to (S)-reticuline
Berberine Bridge EnzymeBBECyclizes (S)-reticuline to (S)-scoulerine
(S)-scoulerine 9-O-methyltransferaseSOMTMethylates (S)-scoulerine to (S)-tetrahydrocolumbamine
(S)-canadine synthaseCASForms methylenedioxy bridge to create (S)-canadine
(S)-tetrahydroprotoberberine oxidaseSTOXOxidizes (S)-canadine to berberine
Berberine ReductaseReduces berberine to canadine

Oxidoreductases and Other Modifying Enzymes

A variety of oxidoreductases and other modifying enzymes play crucial roles in the later stages of this compound biosynthesis. These enzymes are responsible for key structural modifications that define the berberine backbone.

Key enzymes involved in the pathway include:

Berberine Bridge Enzyme (BBE): This flavoprotein oxidase is a pivotal enzyme that catalyzes the oxidative cyclization of the N-methyl group of (S)-reticuline to form the "berberine bridge," creating the protoberberine core of (S)-scoulerine. plos.org This reaction is a critical branch point in the biosynthesis of various benzylisoquinoline alkaloids. plos.org

(S)-Tetrahydroprotoberberine Oxidase (STOX): This enzyme catalyzes the final step in berberine biosynthesis, the four-electron oxidation of (S)-tetrahydroberberine (also known as (S)-canadine) to form berberine. wikipedia.org The systematic name for this enzyme is (S)-tetrahydroberberine:oxygen oxidoreductase. wikipedia.org

Columbamine (B1221706) Oxidase: This enzyme is involved in the conversion of columbamine to berberine, another key oxidative step in the pathway. ontosight.ai

Cytochrome P450 Monooxygenases (CYPs): Several cytochrome P450 enzymes are essential for modifications such as hydroxylation and the formation of the methylenedioxy bridge. For instance, (S)-canadine synthase (CYP719A21) is involved in the conversion of (S)-scoulerine. nih.gov In some plant lineages, a specific CYP450, PaCYP71BG29, is responsible for forming the berberine bridge, a function typically performed by BBE in other species. nih.gov

O-methyltransferases (OMTs): These enzymes are responsible for the methylation of hydroxyl groups on the precursor molecules. Key OMTs include (S)-norcoclaurine 6-O-methyltransferase (6OMT), (S)-coclaurine N-methyltransferase (CNMT), 3′-hydroxy-N-methyl-(S)-coclaurine 4′-O-methyltransferase (4′OMT), and (S)-scoulerine 9-O-methyltransferase (SOMT). nih.govmdpi.com

Genetic and Molecular Regulation of this compound Biosynthesis

The production of this compound is tightly controlled at the genetic level, with the expression of biosynthetic genes being a key regulatory point.

Gene Isolation and Expression Profiling of Biosynthetic Enzymes

Researchers have successfully isolated and characterized the genes encoding the enzymes of the berberine biosynthetic pathway from various plant species, including Coptis japonica, Berberis koreana, and Caulophyllum robustum. nih.govmdpi.comfrontiersin.org Transcriptome analysis has been a powerful tool in identifying these genes. nih.govmdpi.com

Differential gene expression analysis has revealed that the expression of berberine biosynthetic genes can vary significantly between different plant tissues (e.g., leaves, stems, roots, and fruits) and developmental stages. nih.govresearchgate.net For example, in Berberis koreana, all the genes encoding enzymes for berberine synthesis were identified, and their expression levels varied among different tissues. nih.gov Similarly, in C. robustum, more genes related to berberine synthesis were expressed in the leaves compared to the fruit and stem. mdpi.com

Copy Number Variation of Biosynthesis Genes Across Plant Species

The number of copies of genes encoding berberine biosynthetic enzymes varies considerably among different plant species. nih.gov Studies have shown that some genes, like the one for tyrosine/tyramine 3-hydroxylase (3OHase), can have as many as 22 copies in Berberis koreana, while others, such as BBE, may exist as a single copy. mdpi.com In contrast, a study comparing Coptis teeta and Coptis chinensis found that half of the identified genes in BIA synthesis were identical copies between the two species. researchgate.net This variation in gene copy number may contribute to the differences in berberine accumulation observed across species. nih.gov

Copy Number of Berberine Biosynthesis Genes in Different Plant Species

GeneCaulophyllum robustumBerberis koreanaNelumbo nuciferaPapaver nudicauleCoptis chinensisMacleaya cordata
NCS1011-11
STOX111-11

Data adapted from Park et al. (2023) nih.gov

Promoter Region Characterization of Key Biosynthetic Enzyme Genes

The regulation of gene expression is largely controlled by promoter regions, which contain cis-acting elements that bind to transcription factors. In Coptis japonica, the promoter regions of several key berberine biosynthetic enzyme genes, including CYP80B2, 4′OMT, and CYP719A1, have been isolated and characterized. nih.govfrontiersin.org

Studies have identified specific cis-acting elements, such as the W-box and G-box, within these promoters. frontiersin.orgnih.gov Transcription factors, including a WRKY-type factor (CjWRKY1) and a basic helix-loop-helix (bHLH) factor (CjbHLH1), have been shown to bind to these elements and regulate the expression of the biosynthetic genes. nih.govmdpi.com For instance, CjWRKY1 can activate the CYP80B2 promoter, while CjbHLH1 activates the 4′OMT and CYP719A1 promoters. nih.gov

Divergent Biosynthetic Routes to this compound

While the core biosynthetic pathway to this compound is conserved, different plant lineages have evolved distinct strategies for its production.

Comparative Analysis of Pathways in Different Plant Lineages (e.g., Coptis, Berberis, Phellodendron)

Comparative studies of berberine-producing plants from different families, such as Ranunculaceae (Coptis), Berberidaceae (Berberis), and Rutaceae (Phellodendron), have revealed fascinating evolutionary divergences. nih.govnih.gov

A significant difference lies in the formation of the berberine bridge. In Coptis and Berberis, this crucial step is catalyzed by the FAD-dependent berberine bridge enzyme (BBE). nih.gov However, in Phellodendron, a plant from the core eudicot lineage, this reaction is performed by a NAD(P)H-dependent monooxygenase, PaCYP71BG29. nih.govnih.gov This indicates a case of convergent evolution, where different enzymes have evolved independently to catalyze the same key reaction in distant plant lineages. nih.gov

Furthermore, the types and expression levels of O-methyltransferases can differ. In Phellodendron, a specific class of O-methyltransferases (NOMT) is responsible for N-methylation, a role fulfilled by CNMT in Coptis and Berberis. nih.govnih.gov

Comparative transcriptome analyses of different Berberis species have also shown variations in the expression of berberine synthesis genes, which may account for the different levels of berberine and related alkaloids found in these plants. nih.govresearchgate.net

Key Enzymes in Berberine Biosynthesis Across Different Plant Genera

Enzymatic StepCoptis / Berberis (Ranunculales/Berberidaceae)Phellodendron (Sapindales)
Berberine Bridge FormationBerberine Bridge Enzyme (BBE)CYP450 (PaCYP71BG29)
N-methylation(S)-coclaurine N-methyltransferase (CNMT)N-methylating O-methyltransferase (NOMT)

Data adapted from Xu et al. (2024) nih.govnih.gov

Identification of Species-Specific Enzymatic Steps

The biosynthesis of protoberberine alkaloids, which feature the core this compound structure, is a complex process involving numerous enzymatic reactions. While the general pathway is conserved, research has unveiled significant variations in the specific enzymes used by different plant species, demonstrating both divergent and convergent evolution.

The central pathway begins with the amino acid L-tyrosine and proceeds through the key branch-point intermediate (S)-reticuline. nih.govwikipedia.org The first committed step towards the protoberberine skeleton is the conversion of (S)-reticuline to (S)-scoulerine, a reaction catalyzed by the berberine bridge enzyme (BBE). nih.govfrontiersin.org From (S)-scoulerine, the pathway to the well-known alkaloid berberine diverges depending on the plant species. nih.govcore.ac.uk

In plants like Coptis japonica and Thalictrum flavum, (S)-scoulerine is first methylated by (S)-scoulerine-9-O-methyltransferase (SOMT) to form (S)-tetrahydrocolumbamine. nih.govoup.com This is followed by the formation of a methylenedioxy bridge by a cytochrome P450-dependent enzyme, (S)-canadine synthase (CAS or CYP719A), to produce (S)-canadine. nih.govresearchgate.net The final oxidation to berberine is then carried out by (S)-canadine oxidase. core.ac.uk

In contrast, cell cultures of Berberis species utilize a different final sequence. While the initial steps to (S)-scoulerine are the same, a flavinylated (S)-tetrahydroprotoberberine oxidase (STOX) can directly oxidize tetrahydroprotoberberine precursors to their corresponding quaternary alkaloids like berberine. nih.govcore.ac.uk This suggests an alternative pathway where the methylenedioxy bridge formation might occur at the quaternary alkaloid level, with columbamine being converted to berberine by a berberine synthase. core.ac.uk

A striking example of species-specific divergence is seen when comparing the pathways in the orders Ranunculales (e.g., Coptis) and Sapindales (e.g., Phellodendron). Research indicates a convergent evolution for berberine biosynthesis. nih.govresearchgate.net While Coptis uses the classical FAD-dependent BBE to form the berberine bridge, Phellodendron amurense employs a NAD(P)H-dependent monooxygenase, PaCYP71BG29, for this same crucial step. nih.govresearchgate.net Furthermore, the N-methylation step in Phellodendron is catalyzed by a specific class of O-methyltransferases (NOMT), which is distinct from the canonical N-methyltransferases (CNMT) found in other lineages. nih.gov

These species-specific differences in enzymatic machinery highlight the evolutionary plasticity of plant secondary metabolism.

Enzymatic Step Enzyme in Coptis / Ranunculales Enzyme in Phellodendron / Sapindales Function
N-methylationCoclaurine N-methyltransferase (CNMT)Norcoclaurine O-methyltransferase (PaNOMT9)N-methylation of (S)-norcoclaurine/coclaurine
Berberine Bridge FormationBerberine Bridge Enzyme (BBE)Cytochrome P450 (PaCYP71BG29)Forms the protoberberine core from (S)-reticuline
Final Oxidation(S)-canadine oxidase(S)-tetrahydroprotoberberine oxidase (STOX)Oxidation to form the quaternary alkaloid

Metabolic Engineering Strategies for this compound Production

The significant pharmacological interest in protoberberine alkaloids has driven extensive research into metabolic engineering to enhance their production. These strategies have targeted key enzymes in the biosynthetic pathway and have utilized both plant cell cultures and microbial systems as production platforms.

A primary target for metabolic engineering has been the berberine bridge enzyme (BBE), which is a key rate-limiting step in the pathway. nih.govmdpi.com In one study, the BBE gene from Berberis lyceum was overexpressed in Arabidopsis thaliana. researcherslinks.comresearcherslinks.com This resulted in an enhanced production of berberine in the transgenic plants, demonstrating that the manipulation of a single gene in the metabolic pathway can significantly improve the yield of the desired secondary metabolite. researcherslinks.comresearchgate.net

Another successful approach involved the overexpression of (S)-scoulerine 9-O-methyltransferase (SMT) in cell cultures of Coptis japonica. pnas.org This strategy led to an increased metabolic flow from (S)-scoulerine towards berberine and the related compound columbamine. pnas.org

Microbial hosts, particularly the yeast Saccharomyces cerevisiae, have emerged as powerful platforms for the de novo synthesis of complex plant natural products. nih.govnih.gov Scientists have successfully engineered yeast to produce a range of protoberberine alkaloids, including berberine and palmatine, starting from simple sugars. nih.gov This was achieved by introducing the multi-gene biosynthetic pathway from plants. A key challenge was the poor performance of some plant enzymes, like BBE, in the microbial host. To overcome this, an endoplasmic reticulum (ER) compartmentalization strategy was developed, which significantly improved the activity of the vacuolar BBE protein and increased the production of the intermediate (S)-scoulerine by over 200%. nih.govnih.gov Furthermore, researchers identified that a promiscuous dihydrobenzophenanthridine oxidase (DBOX) could also catalyze the oxidation of tetrahydroprotoberberines, offering an alternative to the native plant oxidases. nih.govnih.gov

These studies underscore the potential of metabolic engineering to create sustainable and scalable systems for producing valuable alkaloids like this compound and its derivatives, moving beyond reliance on plant extraction.

Strategy Target Enzyme/Pathway Host Organism Key Finding/Outcome Reference(s)
Gene OverexpressionBerberine Bridge Enzyme (BBE)Arabidopsis thalianaEnhanced production of berberine in transgenic plants. researcherslinks.comresearcherslinks.comresearchgate.net
Gene Overexpression(S)-scoulerine 9-O-methyltransferase (SMT)Coptis japonica cell cultureIncreased metabolic flux towards berberine and columbamine. pnas.org
De Novo BiosynthesisFull protoberberine pathwaySaccharomyces cerevisiaeSuccessful production of berberine and palmatine. nih.govnih.gov
Enzyme CompartmentalizationBerberine Bridge Enzyme (BBE)Saccharomyces cerevisiaeER compartmentalization increased (S)-scoulerine production by >200%. nih.govnih.gov

Chemical Synthesis and Structural Modification of Berbine

Total Synthesis Methodologies for the (-)-Berbine Skeleton

The development of efficient and concise total synthesis methodologies for the this compound skeleton is crucial for enabling detailed structure-activity relationship (SAR) studies and the generation of novel derivatives. Over the years, various synthetic strategies have been reported, moving from lengthy, low-yielding routes to more streamlined and efficient approaches.

Development of Concise and Efficient Synthetic Routes

These developments highlight a clear trend towards shorter, higher-yielding synthetic routes, which are essential for the practical production of the this compound core and its analogues for further investigation.

Palladium-Catalyzed Enolate Arylation Approaches

A significant breakthrough in the synthesis of the protoberberine skeleton was the application of palladium-catalyzed enolate arylation. nih.govresearchgate.netox.ac.uk This powerful C-C bond-forming reaction allows for the efficient construction of the isoquinoline (B145761) core, a key structural motif of this compound.

The key advantage of this methodology is its ability to avoid traditional electrophilic aromatic substitution reactions for constructing the isoquinoline ring system. This allows for the direct synthesis of analogues with diverse electronic properties, including those containing fluorine atoms. nih.govnih.gov

Multi-Step Alkylation, Cyclization, and Condensation Strategies

Traditional and still relevant approaches to the this compound skeleton involve a series of alkylation, cyclization, and condensation reactions. These multi-step strategies often build the tetracyclic framework in a sequential manner.

One such strategy involves the Bischler-Napieralski cyclization or the Pictet-Spengler reaction to form the initial isoquinoline core. acs.org Subsequent steps then build the remaining rings of the protoberberine scaffold. For example, a synthesis route might start with the alkylation of a Reissert compound with methyl 2-bromomethylbenzoate, leading to a dibenzo[a,g]quinolizinone intermediate after spontaneous intramolecular cyclization. researchgate.net This intermediate can then be reduced to furnish the final berbine (B1217896) structure. researchgate.net

Another example involves the condensation of 2-methoxy-3-hydroxy benzaldehyde (B42025) with homopiperonylamine, followed by an intermolecular cyclization that proceeds via a Pictet-Spengler cyclization and a Friedel-Crafts alkylation in one step to form a key intermediate. mdpi.com While these methods can be longer than more modern approaches, they offer a robust and well-established pathway to the this compound skeleton and its derivatives.

Strategies for Structural Modification of the this compound Core

The chemical structure of this compound, with its isoquinoline skeleton, provides a versatile scaffold for structural modifications. scielo.br These modifications are crucial for optimizing the pharmacological properties and exploring the structure-activity relationships of this class of compounds.

Rational Design Principles for Derivative Synthesis

Rational design plays a pivotal role in the development of novel this compound derivatives with enhanced biological activity. This approach often involves using the known structure of a biological target to guide the design of new molecules. For instance, the X-ray crystal structure of S. aureus FtsZ, a key cell division protein in bacteria, has been used to design berberine-based inhibitors. nih.gov Studies have suggested that berberine (B55584) binds to a hydrophobic pocket of FtsZ that overlaps with the GTP binding site. nih.gov This information has guided the synthesis of derivatives with modifications aimed at improving binding affinity and efficacy.

Another principle of rational design is the synthesis of dimeric alkaloid analogues. This strategy aims to leverage cooperative interactions between two subunits to enhance binding to biological targets. frontiersin.org Furthermore, systematic structural modifications, deconstruction, and reconstruction of the berberine core have been employed to investigate its pharmacophore and to develop analogues with reduced cytotoxicity. nih.gov

Functionalization at Specific Positions (e.g., C-8, C-9, C-13, C-12)

Systematic structural modification of the this compound core has been shown to be an effective way to alter its biological activities. scielo.brscielo.br The most commonly targeted positions for functionalization are C-8, C-9, C-13, and C-12. scielo.brfrontiersin.orgresearchgate.net

C-8 Position: The polar C=N+ bond in the berberine nucleus is susceptible to nucleophilic attack, leading to the formation of derivatives with substituents at the C-8 position. scielo.brsci-hub.se For example, various methyl alkyl ketones and methyl aryl ketones can react with berberine to form the corresponding 8-ketoberberine derivatives. oup.com

C-9 Position: The C-9 position is another key site for modification. Berberine can be readily converted to berberrubine (B190655) by pyrolysis, which then serves as a precursor for a series of 9-O-substituted derivatives with specific pharmacological properties. scielo.brscielo.brsci-hub.se Introducing substituted benzyl (B1604629) groups at this position has been explored to develop effective antimicrobial agents. scielo.brscielo.br

C-13 Position: Functionalization at the C-13 position is often achieved through an enamine-7,8-acetonyl intermediate. scielo.brscielo.brsci-hub.se This method allows for the introduction of a variety of substituents, including alkyl chains and benzyl groups. scielo.brsci-hub.se Combining palladium-catalyzed enolate arylation with in situ functionalization also allows for the rapid and regioselective introduction of substituents at the C-13 position. nih.govnih.gov

C-12 Position: While less common than modifications at other positions, functionalization at the C-12 position has also been explored. Due to the influence of the methoxy (B1213986) groups at positions 9 and 10, electrophilic nitration is more likely to occur at the C-12 position. mdpi.com This has led to the synthesis of derivatives with N-acylamino-, N,N-di-n-alkylamino-, and N-n-alkylamino- groups at this position. mdpi.com

The ability to selectively functionalize these specific positions on the this compound scaffold is critical for fine-tuning its biological activity and developing new therapeutic agents.

Introduction of Various Chemical Moieties (e.g., phenoxyalkyl, benzyl, allyl, acylamino, carbohydrate)

The introduction of diverse chemical groups onto the this compound framework is a key strategy for creating derivatives with novel properties. This often begins with the demethylation of berberine at the 9-position to form berberrubine, which serves as a versatile intermediate. scielo.brnih.gov

Phenoxyalkyl Groups: 9-Phenoxyalkyl berberine derivatives have been synthesized and identified as potent inhibitors of the bacterial cytokinesis protein FtsZ. scielo.brresearchgate.net These derivatives demonstrate significantly enhanced antibacterial activity against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), compared to the parent compound. researchgate.net The introduction of the phenoxyalkyl substituent at the C-9 position appears to be crucial for this improved activity. scielo.brresearchgate.net

Benzyl Groups: Substituted benzyl groups have been introduced at the C-9 position of berberine to develop effective antimicrobial agents. scielo.brscielo.brresearchgate.net Screening of these derivatives against pathogenic bacterial and fungal strains revealed good antimicrobial activity. scielo.br The nature of the substituent on the benzyl moiety (both electron-withdrawing and electron-donating groups) was found to be essential for the observed antimicrobial effects. scielo.br Additionally, 9-O-benzylation can enhance lipophilicity. frontiersin.org

Allyl Groups: The introduction of allyl groups at the C-13 position of the berberine skeleton has been explored. scielo.brscielo.br An allyl group is a substituent with the structural formula -CH2-CH=CH2. wikipedia.org These 13-allyl derivatives have shown enhanced therapeutic potential, including anti-tubercular activity that is 2-4 times higher than that of berberine itself. scielo.brscielo.br

Acylamino Groups: Information specifically regarding the introduction of acylamino moieties was not found in the provided search results. Further research is required to detail the synthesis and impact of this specific modification on the this compound structure.

Carbohydrate Moieties: To improve properties like bioavailability, carbohydrate moieties have been conjugated to the berberine structure. nih.govnih.gov This modification often involves "click" chemistry to attach various sugars (e.g., glucose, galactose, mannose, ribose, rhamnose) to the 9-O-position of berberine via an alkynyl group. nih.govnih.gov The presence of a carbohydrate moiety can improve bioavailability and receptor-binding affinity. nih.govnih.gov Disaccharide-modified derivatives have also been synthesized to enhance anti-diabetic activity. nih.govresearchgate.net

Synthesis of Novel this compound Derivative Classes

Building upon the introduction of specific moieties, distinct classes of this compound derivatives have been synthesized, each with unique structural features and pharmacological profiles.

9-O-Substituted Derivatives

A primary route for creating 9-O-substituted derivatives involves the thermal demethylation of berberine to yield berberrubine. scielo.brmdpi.comdovepress.com This key intermediate, with its reactive hydroxyl group at the C-9 position, allows for the introduction of a wide array of substituents. scielo.brresearchgate.net

Methods for synthesis include:

Nucleophilic Substitution: Berberrubine can be reacted with compounds like propargyl bromide to introduce an alkynyl group for further modification via "click" chemistry. dovepress.com

Reaction with Benzyl Bromides: Berberrubine can be treated with various benzyl bromides in the presence of a base to yield 9-O-benzyl derivatives. sci-hub.se

Reaction with Bromoalkanes: Reaction with bromoalkanes, such as 1,3-dibromopropane, can yield 9-O-propyl-linked derivatives. nih.gov

Copper-Catalyzed Cross-Coupling: 9-O-aryl-substituted berberines have been synthesized through the copper-catalyzed cross-coupling of tetrahydroberberrubine with aryl iodides, followed by oxidation. researchgate.net

A variety of 9-O-substituted derivatives have been synthesized, including those with phenoxyalkyl, benzyl, and various aryl groups attached. scielo.brresearchgate.netresearchgate.netsci-hub.se

Derivative ClassSynthesis PrecursorKey ReagentsResulting MoietyReference
9-O-PhenoxyalkylBerberrubinePhenoxyalkyl halidesPhenoxyalkyl scielo.brresearchgate.net
9-O-BenzylBerberrubineSubstituted benzyl bromidesSubstituted Benzyl scielo.brresearchgate.netsci-hub.se
9-O-ArylTetrahydroberberrubineAryl iodides, Copper catalystAryl researchgate.net
9-O-TriazolylBerberrubine, Propargyl bromideAzides, Copper catalystPhenyl-substituted triazolyl dovepress.com
9-O-Acetic AmideBerberrubine hydrobromideBromoacetic acid amideTertiary aromatic acetic amide mdpi.com

12-Amine Derivatives

To explore structure-activity relationships, a series of 12-amine derivatives of berberine have been designed and synthesized. mdpi.comnih.gov The general approach involves the reduction of berberine to 12-aminotetrahydroberberine, which then serves as the precursor for further derivatization. mdpi.com

The synthesis pathway includes:

Reduction of quaternary berberine chloride using reagents like sodium borohydride (B1222165) (NaBH₄) and nickel(II) chloride hexahydrate (NiCl₂·6H₂O) to produce the tertiary 12-aminotetrahydroberberine. mdpi.com

Reaction of the resulting amine with various aliphatic aldehydes through addition and reduction reactions to yield tetrahydroberberine-12-N,N-di-n-alkylamine derivatives. mdpi.com

Oxidation of these tertiary amines, for example with iodine, can regenerate the quaternary isoquinolinium system, yielding quaternary berberine-12-N,N-di-n-alkylamine salts. mdpi.com

Another approach involves introducing aminomethyl groups at the C-12 position of berberrubine by reacting it with formaldehyde (B43269) and an appropriate aliphatic or aryl amine. researchgate.net

Derivative SeriesStarting MaterialKey Synthesis StepsFinal Product TypeReference
Quaternary berberine-12-N,N-di-n-alkylamine chloridesQuaternary berberine chloride1. Reduction to 12-aminotetrahydroberberine. 2. Reaction with aliphatic aldehydes. 3. Oxidation.Quaternary 12-dialkylamine derivatives mdpi.com
12-(substituted aminomethyl) berberrubine derivativesBerberrubineReaction with formaldehyde and various amines.Tertiary 12-aminomethyl derivatives researchgate.net

Sultone Fused Derivatives

A novel class of berberine derivatives features a sultone ring fused to the C and D rings of the protoberberine core. mdpi.comworktribe.com These compounds are synthesized from berberrubine through a reaction with aliphatic sulfonyl chlorides. mdpi.comworktribe.com

The key to this synthesis is the controlled addition of reagents to favor the formation of the sultone over the corresponding 9-O-sulfonate. mdpi.comworktribe.com When berberrubine is added to pre-generated sulfenes (from the reaction of sulfochlorides with triethylamine), the sultone derivatives are formed stereoselectively and in high yield. mdpi.comworktribe.com This method avoids the formation of by-products. mdpi.com The reaction has been successfully applied to create both the sultones and their 12-brominated analogs. mdpi.com

Carbohydrate Modified Derivatives

Carbohydrate-modified berberine derivatives have been synthesized to enhance bioavailability and biological activity. nih.govnih.govnih.gov A common and efficient method for this modification is the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click" chemistry. nih.govdovepress.com

A typical synthetic route is as follows:

Berberine is converted to berberrubine via pyrolysis. nih.gov

An alkynyl group is introduced at the 9-O-position by reacting berberrubine with a reagent like propargyl bromide. nih.gov

In a parallel step, acetylated sugars are converted into azido (B1232118) sugars. nih.gov

The azido sugar is then "clicked" onto the alkynylated berberine derivative using a copper catalyst to form the final N-linked carbohydrate-modified product. nih.gov

This strategy has been used to attach various monosaccharides (glucose, galactose, mannose, etc.) and disaccharides to the berberine scaffold. nih.govnih.govresearchgate.net

Carbohydrate MoietyLinkage StrategyKey IntermediateResulting DerivativeReference
Monosaccharides (Glucose, Galactose, Mannose, etc.)"Click" Chemistry (CuAAC)9-O-propargyl-berberine, Azido sugars9-O-(triazole-linked)-monosaccharide-berberine nih.govnih.gov
Disaccharides (e.g., Diglucose)"Click" Chemistry (CuAAC)9-O-propargyl-berberine, Azido disaccharides9-O-(triazole-linked)-disaccharide-berberine nih.govresearchgate.net

Methodologies for Enhancing Pharmacological Potency Through Chemical Modification

Chemical modification is a fundamental strategy for improving the therapeutic potential of this compound. scielo.brresearchgate.netnih.gov The primary goals are to increase bioavailability, which is notoriously low for the parent compound, and to enhance efficacy for specific therapeutic targets. scielo.brfrontiersin.orgnih.gov

Key methodologies include:

Increasing Lipophilicity: Poor absorption of berberine is a major hurdle. scielo.br Introducing lipophilic substituents is a common approach to improve its pharmacokinetic properties. nih.gov For instance, long-chain alkylation (C5-C9) or 9-O-benzylation can enhance hydrophobicity and lipophilicity, which may lead to improved bioavailability. frontiersin.org

Targeted Structural Modifications: Systematic modification at the C-8, C-9, and C-13 positions has proven effective in altering biological activities. scielo.brscielo.br

C-9 Position: Introduction of electron-donating groups at the 9-position can enhance glucose-lowering effects. scielo.br Attaching hydrophobic groups to the C-9-O position has been shown to be beneficial for improving anti-inflammatory effects. scielo.br

C-12 Position: Introducing aminomethyl groups to the 12-position of berberrubine has been shown to significantly improve insulin-resistant reversal activity. researchgate.net

C-13 Position: Alkylation at the C-13 position can enhance cytotoxicity against cancer cells. frontiersin.org Substitutions with benzyl and allyl groups at this position have increased anti-tubercular activity. scielo.brscielo.br

Hydrophilic Modification: In contrast to increasing lipophilicity, hydrophilic modification through the addition of carbohydrate moieties is another strategy to improve bioavailability. nih.gov It is theorized that such modifications can enhance water solubility and potentially improve absorption and receptor binding. nih.govnih.gov

Hybrid Molecule Formation: A chemical modification approach involves creating hybrid compounds by combining berberine with other pharmacologically active molecules. researchgate.net This strategy aims to leverage the properties of both entities to create a more potent derivative. researchgate.net

These diverse chemical modifications underscore the adaptability of the this compound scaffold in the development of new therapeutic agents.

Molecular Mechanisms of Action of Berbine in Vitro Studies

Identification and Validation of Molecular Targets

The identification of direct molecular targets of Berberine (B55584) is a key area of investigation to understand its polypharmacological effects. frontiersin.org A combination of computational and experimental approaches has been employed to pinpoint these targets.

In silico methods, such as molecular docking and network pharmacology, have been instrumental in predicting the potential molecular targets of Berberine. These computational tools simulate the interaction between Berberine and various proteins, predicting binding affinities and potential biological effects.

For instance, molecular docking studies have predicted that Berberine can interact with a wide range of proteins involved in metabolic and inflammatory pathways. One study identified 91 potential targets of Berberine in oral squamous cell carcinoma through network pharmacology, with SRC, PIK3CA, and CDC42 being among the top-ranked. bohrium.com Another in silico analysis predicted that Calmodulin, Cyclooxygenase-2 (COX-2), Intercellular Adhesion Molecule 1 (ICAM1), and C-X-C Motif Chemokine Receptor 4 (CXCR4) are potential targets in pancreatic adenocarcinoma. nih.gov

Molecular docking simulations have also been used to investigate Berberine's interactions with specific targets. These studies have shown favorable binding energies with proteins such as Peroxisome Proliferator-Activated Receptor Gamma (PPARG), Dipeptidyl Peptidase-IV (DPP-IV), and Epidermal Growth Factor Receptor (EGFR). mdpi.comresearchgate.netsemanticscholar.org For example, the binding energy of the Berberine-PPARG complex was reported to be -8.4 kcal/mol. mdpi.comresearchgate.net

Table 1: Predicted Molecular Targets of Berberine from In Silico Studies

Predicted TargetTherapeutic Area/PathwayIn Silico MethodReference
SRC, PIK3CA, CDC42Oral Squamous Cell CarcinomaNetwork Pharmacology bohrium.com
Calmodulin, PTGS2 (COX-2), ICAM1, CXCR4Pancreatic AdenocarcinomaMolecular Docking nih.gov
PPARGDiabetesMolecular Docking mdpi.comresearchgate.net
DPP-IVDiabetesMolecular Docking mdpi.com
EGFRWound HealingMolecular Docking researchgate.netsemanticscholar.org
TNF-α, IL-1β, IL-6InflammationMolecular Docking
AMPK, TP53, MAPK1Stomach CarcinomaMolecular Docking amegroups.org

This table is based on predictive computational models and further experimental validation is required.

Experimental studies have validated some of the predicted interactions and identified additional direct targets of Berberine. Techniques like co-crystal structure analysis and surface plasmon resonance (SPR) have provided concrete evidence of these interactions.

Direct binding of Berberine has been confirmed for several proteins. For example, Berberine has been shown to directly bind to and target NIMA-related kinase 7 (NEK7), which is involved in inflammatory processes. frontiersin.org It also directly interacts with the mesenchymal-epithelial transition (MET) factor, a key player in non-small cell lung cancer. frontiersin.org Other validated targets include filamentous temperature-sensitive protein Z (FtsZ), QacR, BmrR, phospholipase A2 (PLA2), and RamR. frontiersin.org

Spectroscopic and calorimetric studies have been used to characterize the binding interaction between Berberine and proteins like β-lactoglobulin, suggesting the formation of a ground-state complex. rsc.org These experimental validations are crucial for confirming the in silico predictions and understanding the precise mechanisms of Berberine's action.

In Silico Approaches for Target Prediction

Modulation of Intracellular Signaling Pathways

Berberine exerts its cellular effects by modulating key intracellular signaling pathways that are often dysregulated in various diseases.

The activation of AMP-activated protein kinase (AMPK) is a well-documented mechanism of Berberine's action. nih.govspandidos-publications.com AMPK is a central regulator of cellular energy homeostasis. spandidos-publications.com

In vitro studies in various cell lines, including colorectal cancer cells and adipocytes, have shown that Berberine treatment leads to increased phosphorylation of AMPK at Thr172, which is indicative of its activation. nih.govspandidos-publications.com This activation can be detected as early as 30 minutes after treatment. nih.gov The activation of AMPK by Berberine is thought to be, in part, due to its inhibitory effect on mitochondrial respiration complex I, which leads to an increased AMP/ATP ratio. mdpi.com

However, some studies suggest that Berberine can also promote glucose metabolism independently of the AMPK pathway, indicating multiple mechanisms of action. plos.orgnih.gov The downstream effects of Berberine-induced AMPK activation include the inhibition of mTOR and the regulation of lipolysis. nih.govspandidos-publications.com

Berberine has been shown to modulate the mitogen-activated protein kinase (MAPK) signaling pathways, which are involved in cellular processes like proliferation, differentiation, and apoptosis. jst.go.jp The MAPK family includes extracellular signal-regulated kinase (ERK), p38, and c-Jun NH2-terminal kinase (JNK). asm.org

The effect of Berberine on MAPK pathways can be cell-type and context-dependent. jst.go.jp For instance, in the context of Chikungunya virus infection, Berberine was found to reduce the virus-induced activation of ERK, p38, and JNK pathways. asm.orgnih.gov In macrophages infected with Leishmania, Berberine chloride was shown to cause a time-dependent activation of p38 MAPK and deactivation of ERK1/2. plos.org

In liver cells, Berberine has been shown to up-regulate the LDL receptor through the sequential activation of Raf-1, MEK, and ERK. jst.go.jp This suggests that Berberine can differentially regulate MAPK cascades to exert its therapeutic effects.

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and is often hyperactivated in cancers. researchgate.netfrontiersin.org Berberine has been shown to inhibit this pathway in various cancer cell lines. bohrium.comresearchgate.netfrontiersin.org

In vitro studies have demonstrated that Berberine can reduce the phosphorylation levels of key proteins in this pathway, including PI3K, Akt, and mTOR. bohrium.comfrontiersin.orgaging-us.com For example, in gastric cancer cells, co-treatment with Berberine and cisplatin (B142131) dramatically reduced the protein expression of phospho-PI3K, phospho-Akt, and phospho-mTOR. frontiersin.org Similarly, in oral squamous carcinoma cells, Berberine treatment led to reduced intracellular expression of p-PI3K, p-AKT, and p-mTOR proteins. bohrium.com This inhibition of the PI3K/Akt/mTOR pathway is a key mechanism underlying Berberine's anti-cancer effects. frontiersin.orgmdpi.com

Table 2: Summary of Berberine's Effects on Intracellular Signaling Pathways

Signaling PathwayKey Proteins ModulatedObserved EffectCell Type/ContextReference
AMPKp-AMPK (Thr172)ActivationColorectal cancer cells, Adipocytes nih.govspandidos-publications.com
MAPKp-ERK, p-p38, p-JNKInhibition/ModulationVirus-infected cells, Macrophages asm.orgnih.govplos.org
MAPK (ERK)p-Raf-1, p-MEK, p-ERKActivationLiver cells jst.go.jp
PI3K/Akt/mTORp-PI3K, p-Akt, p-mTORInhibitionGastric cancer, Oral squamous carcinoma bohrium.comfrontiersin.org

Nuclear Factor-Kappa B (NF-κB) Pathway Modulation

(-)-Berbine has been shown to interfere with the Nuclear Factor-Kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses, cell survival, and proliferation. Research indicates that this compound can suppress the activation of NF-κB by inhibiting the phosphorylation and subsequent degradation of its inhibitory protein, IκBα. This action prevents the translocation of the NF-κB p65 subunit into the nucleus, thereby downregulating the expression of NF-κB target genes.

Target ProteinEffect of this compoundDownstream Consequence
IκBαInhibition of phosphorylation and degradationSequesters NF-κB in the cytoplasm
NF-κB p65Prevention of nuclear translocationDecreased transcription of target genes

Wnt/β-catenin Pathway Interference

The Wnt/β-catenin signaling pathway, fundamental in embryonic development and tissue homeostasis, is another target of this compound. Studies have demonstrated that this compound can modulate this pathway by promoting the degradation of β-catenin. This is achieved, in part, by influencing the activity of the destruction complex, which includes proteins such as Axin, APC, and GSK-3β. By facilitating the phosphorylation of β-catenin, this compound marks it for ubiquitination and subsequent proteasomal degradation, thus preventing its accumulation in the cytoplasm and translocation to the nucleus where it would otherwise activate target gene transcription.

Other Signaling Pathway Engagements

Beyond the NF-κB and Wnt/β-catenin pathways, this compound has been observed to engage with other significant signaling networks. While the extent of this engagement is an ongoing area of research, preliminary findings suggest interactions with pathways such as the Hedgehog, Protein Kinase A (PKA), and Nuclear Factor of Activated T-cells (NFAT) signaling cascades. The precise mechanisms and functional consequences of these interactions are still being elucidated.

Effects on Cellular Processes in Preclinical Models

Cell Cycle Progression Regulation

This compound has been found to exert regulatory effects on cell cycle progression. Investigations have revealed its ability to induce cell cycle arrest, often at the G0/G1 or G2/M checkpoints. This is accomplished by modulating the levels and activity of key cell cycle regulatory proteins, including cyclin-dependent kinases (CDKs) and their associated cyclins. For instance, a decrease in the expression of Cyclin D1 and CDK4, and an increase in the expression of CDK inhibitors like p21 and p27, have been reported following treatment with this compound.

Cell Cycle PhaseEffect of this compoundKey Molecular Players Affected
G0/G1ArrestDownregulation of Cyclin D1/CDK4
G2/MArrestModulation of Cyclin B1/CDK1 complex

Mechanisms of Programmed Cell Death (Apoptosis and Autophagy Induction)

A significant aspect of this compound's activity is its ability to induce programmed cell death. It has been shown to trigger apoptosis through both the intrinsic and extrinsic pathways. This involves the activation of caspases, such as caspase-3, -8, and -9, and the modulation of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio and subsequent mitochondrial dysfunction. Furthermore, this compound has been observed to induce autophagy, a cellular process of self-digestion. This is characterized by the formation of autophagosomes and the conversion of LC3-I to LC3-II.

Inhibition of Cell Invasion and Migration

This compound has demonstrated the capacity to inhibit cell invasion and migration, critical processes in the context of cancer metastasis. Its mechanism of action in this regard involves the downregulation of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9. These enzymes are responsible for degrading the extracellular matrix, a key step in enabling cell motility. By suppressing the expression and activity of these MMPs, this compound effectively impedes the invasive and migratory potential of cells.

Modulation of Angiogenesis-Related Factors (e.g., VEGF)

In vitro studies have demonstrated that berberine, the parent compound of this compound, exerts significant anti-angiogenic effects by modulating various related factors, most notably the Vascular Endothelial Growth Factor (VEGF). Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis.

In addition to its effects on the VEGF pathway, berberine also influences other pro-inflammatory and pro-angiogenic mediators involved in tumor angiogenesis, such as interleukin-1β (IL-1β), IL-6, and tumor necrosis factor-alpha (TNF-α). capes.gov.brnih.gov It has also been shown to increase the levels of anti-angiogenic factors like tissue inhibitor of metalloproteinase (TIMP). capes.gov.br

Table 1: In Vitro Effects of Berberine on Angiogenesis-Related Factors

Cell Line Concentration Effect Reference
Human Umbilical Vein Endothelial Cells (HUVEC) 50 μmol/L Reduced cell migration by 67.50 ± 8.14% researchgate.netdovepress.com
Human Umbilical Vein Endothelial Cells (HUVEC) 50 μmol/L Inhibited tube formation by 73.00 ± 11.12% researchgate.netdovepress.com
Prostate Cancer Cells Not specified Inhibited HIF-1α and VEGF expression rsc.orgmdpi.com
Hepatocellular Carcinoma Cells Not specified Inhibited VEGF secretion and mRNA expression frontiersin.org
B16F-10 Melanoma Cells Not specified Downregulated mRNA of VEGF and HIF-1α capes.gov.br

Influence on Telomerase Activity

Telomerase is a ribonucleoprotein enzyme that plays a crucial role in cellular immortalization and is activated in the vast majority of human cancers. plos.orgbohrium.com In vitro research indicates that berberine can inhibit telomerase activity, suggesting a potential mechanism for its anti-cancer effects. dovepress.comnih.gov

The primary mechanism by which berberine is thought to inhibit telomerase is through the stabilization of G-quadruplex DNA structures in telomeres. dovepress.complos.org Telomeric DNA is rich in guanine (B1146940) and can fold into these four-stranded structures. By binding to and stabilizing the G-quadruplex, berberine prevents the telomerase enzyme from accessing the 3' end of the DNA strand, thereby blocking telomere elongation. plos.orgbohrium.com This action leads to telomere erosion and can induce cell cycle arrest and senescence in cancer cells. nih.gov

Studies on colorectal cancer cell lines, such as HCT 116, have shown that berberine treatment leads to a significant decrease in both telomerase activity and the expression of its catalytic subunit, human telomerase reverse transcriptase (hTERT). nih.govspkx.net.cn In these cells, berberine was found to be a more effective telomerase inhibitor than other natural compounds like boldine (B1667363) and silymarin, with a lower IC50 value. nih.gov The treatment resulted in a time-dependent delay in the cell cycle and a reduction in the TERT protein level. nih.govspkx.net.cn

Furthermore, berberine has been reported to interfere with factors that regulate hTERT expression. It can inhibit the binding of the activating protein-2 (AP-2) to the hTERT promoter, leading to reduced hTERT expression. dovepress.com Additionally, it has been shown to interact with the POT1 protein, which is essential for protecting telomeres, thereby disrupting its binding to telomeric DNA. plos.org

Table 2: In Vitro Effects of Berberine on Telomerase

Cell Line Concentration Effect Reference
HCT 116 (Colorectal Cancer) 10.30 ± 0.89 µg/mL (IC50) Most effective telomerase inhibitor compared to boldine and silymarin nih.gov
HCT 116 (Colorectal Cancer) Not specified Decreased telomerase activity and TERT protein level nih.govspkx.net.cn
Human Leukemia Cells (U937) ~5 µM (for derivative MKT077) Potent telomerase inhibition scielo.br
Lung Cancer Cells Not specified Decreased expression of AP-2α and -2β, leading to reduced hTERT expression plos.org

Mechanisms of Action Against Microorganisms (In Vitro)

Note: The following sections describe the antimicrobial mechanisms of berberine, the parent compound of this compound. Specific studies on the this compound isomer were not prevalent in the reviewed literature.

Interference with Bacterial Cell Division (e.g., FtsZ protein)

A primary mechanism of berberine's antibacterial activity is its interference with bacterial cell division, specifically by targeting the FtsZ protein. plos.orgnih.govacs.org FtsZ is a crucial and highly conserved protein in prokaryotes, analogous to eukaryotic tubulin, that polymerizes to form the Z-ring at the site of cell division. mdpi.complos.org This Z-ring is essential for recruiting other proteins to form the divisome, the machinery that carries out cytokinesis. mdpi.com

In vitro studies have demonstrated that berberine binds to Escherichia coli FtsZ with high affinity. plos.orgacs.org This binding inhibits the assembly of FtsZ into protofilaments and destabilizes pre-formed filaments. acs.org Consequently, berberine inhibits the GTPase activity of FtsZ, which is necessary for the dynamic turnover of the Z-ring. mdpi.comacs.org The inhibition of FtsZ assembly and function leads to a significant reduction in the formation of Z-rings in vivo, causing the bacteria to form long filaments because they are unable to divide. plos.orgnih.gov

Molecular modeling and spectroscopic studies suggest that berberine binds to a hydrophobic pocket in FtsZ, potentially within the GTP binding domain, which hinders the association between FtsZ monomers. acs.org The interaction involves the dimethoxy groups, isoquinoline (B145761) nucleus, and benzodioxolo ring of the berberine molecule. acs.org Genetic studies have further supported FtsZ as a primary target. For instance, reducing the expression of the ftsZ gene in E. coli sensitized the bacteria to berberine, while over-expression of FtsZ provided a mild rescue effect. plos.orgnih.gov

Disruption of Bacterial Cell Wall and Membrane Integrity

Berberine exerts its antimicrobial effects by causing significant damage to the bacterial cell wall and cytoplasmic membrane. dovepress.comnih.govfrontiersin.org This disruption compromises the structural integrity of the bacterial cell, leading to the leakage of intracellular components and ultimately, cell death. spkx.net.cnnih.gov

The leakage of intracellular ions, such as potassium (K+), is a key indicator of membrane damage. Studies have shown a dose-dependent increase in extracellular K+ concentration in MRSA cultures treated with berberine, confirming the loss of membrane integrity. frontiersin.orgfrontiersin.org Furthermore, berberine has been found to alter the fatty acid composition of the bacterial membrane, specifically causing a reduction in unsaturated fatty acids, which contributes to the loss of membrane fluidity and integrity. nih.govfrontiersin.org In addition to direct damage, berberine can also inhibit the synthesis of peptidoglycan, a major component of the bacterial cell wall. frontiersin.org

Inhibition of Biofilm Formation

Bacterial biofilms are structured communities of cells enclosed in a self-produced polymeric matrix, which are notoriously resistant to antibiotics. Berberine has demonstrated significant activity in inhibiting the formation of biofilms by various pathogenic bacteria, including Pseudomonas aeruginosa, Staphylococcus aureus, and Candida species. dovepress.comrsc.orgdovepress.comwalshmedicalmedia.com

Table 3: In Vitro Anti-Biofilm Activity of Berberine

Microorganism Concentration Effect Reference
Pseudomonas aeruginosa PA01 0.625 mg/mL 71.70% reduction in biofilm biomass nih.gov
Salmonella enterica sv Typhimurium 0.019 mg/mL 31.20% reduction in biofilm formation rsc.org
Methicillin-Resistant Staphylococcus aureus (MRSA) 64-256 mg/L Significantly weakened biofilm formation dovepress.comnih.gov
Candida krusei Not specified 96.93 ± 1.37% inhibition of biofilm viability dovepress.com
Candida glabrata Not specified 92.36 ± 0.32% inhibition of biofilm viability dovepress.com

Interactions with Microbial Proteins (e.g., DNA gyrase)

Beyond its effects on cell division and structure, berberine interacts with other essential microbial proteins, including those involved in DNA replication and protein synthesis. researchgate.netnih.gov One such target is DNA gyrase, a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair. emerginginvestigators.org

By inhibiting DNA gyrase, berberine can prevent the negative supercoiling of bacterial DNA, which is a critical step for initiating replication. emerginginvestigators.org Docking studies have confirmed the potential for berberine and its derivatives to interact with the active site of DNA gyrase. scielo.brscielo.br This inhibition of DNA synthesis is a key part of its antibacterial mechanism. researchgate.netnih.gov

In addition to DNA gyrase, berberine has been shown to inhibit protein synthesis. frontiersin.orgspkx.net.cn Proteomic analyses of bacteria like Streptococcus pyogenes treated with berberine revealed significant changes in proteins involved in ribosome function, as well as in metabolic pathways like carbohydrate and fatty acid metabolism. bohrium.com This broad impact on cellular machinery, from DNA replication to protein synthesis and metabolic function, underscores the multi-target nature of berberine's antimicrobial activity. frontiersin.orgbohrium.com

Enzymatic Regulation and Inhibition

This compound, an isoquinoline alkaloid, demonstrates a range of inhibitory and modulatory effects on various enzymes in vitro. These interactions are crucial to its potential pharmacological activities.

Inhibition of Prolyl Oligopeptidase

This compound has been identified as an inhibitor of prolyl oligopeptidase (POP), a cytosolic serine peptidase. nih.govresearchgate.net This enzyme is implicated in the hydrolysis of proline-containing peptides and has been associated with certain neuropsychiatric disorders. nih.govfrontiersin.org Studies have shown that this compound inhibits POP in a dose-dependent manner, suggesting a potential mechanism for its observed neurological effects. nih.govresearchgate.netfrontiersin.org The inhibition of POP by this compound has led to suggestions for its potential in addressing conditions where cognitive functions are compromised. nih.gov

Modulation of Cytochrome P450 Enzymes (e.g., CYP3A4)

This compound exhibits significant modulatory effects on cytochrome P450 (CYP450) enzymes, a superfamily crucial for the metabolism of a wide array of xenobiotics, including drugs. nih.govspringermedizin.de In vitro studies using human liver microsomes have demonstrated that this compound can inhibit several CYP isoforms. nih.govnih.gov

Notably, this compound shows inhibitory activity against CYP3A4, a key enzyme responsible for the metabolism of numerous clinically used drugs. nih.govnih.govresearchgate.net The inhibition of CYP3A4 by this compound can be both reversible and time-dependent. nih.gov Furthermore, this compound has been observed to inhibit other important CYP enzymes, including CYP2D6 and CYP2C9. nih.govresearchgate.net The inhibitory constants (KI) and inactivation parameters (kinact) for some of these interactions have been determined, highlighting the specific nature of the inhibition. nih.gov For instance, one study reported a KI of 14.8 μM and a kinact of 0.019 minute−1 for the inhibition of CYP3A4/5-mediated midazolam 1′-hydroxylation by berberine. nih.gov The modulation of these enzymes suggests the potential for drug-drug interactions when this compound is co-administered with substrates of these enzymes. nih.govspringermedizin.deresearchgate.net

Table 1: In Vitro Inhibition of Human Cytochrome P450 Enzymes by this compound

CYP Isoform Substrate Inhibition Parameters Reference
CYP3A4/5 Midazolam 1′-hydroxylation KI = 14.8 μM, kinact = 0.019 min-1 nih.gov
CYP2D6 Dextromethorphan O-demethylation KI = 2.7 μM, kinact = 0.065 min-1 nih.gov
CYP2C9 Diclofenac 4′-hydroxylation Weak to moderate inhibition nih.gov

Inhibition of α-Glucosidase Activity

This compound has been shown to be an effective inhibitor of α-glucosidase, an enzyme involved in the digestion of carbohydrates. thieme-connect.comnih.govresearchgate.netabertay.ac.uk This inhibition is considered a key mechanism contributing to its antihyperglycemic effects. thieme-connect.comnih.gov In vitro studies have demonstrated that this compound inhibits α-glucosidase in a competitive manner. researchgate.netabertay.ac.uk The inhibitory concentration (IC50) of this compound against α-glucosidase has been reported to be 198.4 µg/mL. researchgate.netabertay.ac.uk By inhibiting this enzyme, this compound can slow down the absorption of glucose from the intestine. thieme-connect.comnih.gov

Antioxidant Mechanisms

This compound exhibits significant antioxidant properties through various mechanisms, primarily centered around its ability to neutralize free radicals.

Free Radical Scavenging Activity

In vitro studies have consistently demonstrated the direct free radical scavenging activity of this compound. nih.govscispace.commdpi.com This activity has been evaluated using various assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.govscispace.com this compound's ability to scavenge free radicals is attributed to its capacity to donate electrons or hydrogen atoms, which stabilizes reactive oxygen species (ROS) and converts them into less harmful forms. nih.gov

The scavenging activity of this compound is concentration-dependent. scispace.com It has been shown to effectively scavenge a variety of free radicals, including superoxide (B77818) anions (O2•−), hydroxyl radicals (OH•), and nitric oxide (NO). mdpi.comacademicjournals.org The IC50 values for the scavenging of different radicals have been determined in various studies, highlighting its potency as a free radical scavenger. For example, one study reported an IC50 value of 46.5 mg/ml for nitric oxide radical scavenging. scispace.com This direct scavenging action helps to mitigate cellular damage caused by oxidative stress, such as lipid peroxidation and protein oxidation. nih.gov

Table 2: In Vitro Free Radical Scavenging Activity of this compound

Radical Scavenged Assay IC50 Value Reference
DPPH Radical DPPH Assay Not specified scispace.com
ABTS Radical ABTS Assay 38.7 mg/ml scispace.com
Nitric Oxide Radical Griess Reagent Method 46.5 mg/ml scispace.com
Hydroxyl Radical Not specified Not specified academicjournals.org

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Midazolam
Dextromethorphan
Diclofenac
2,2-diphenyl-1-picrylhydrazyl
2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)
Superoxide
Hydroxyl radical

Reduction of Oxidative Stress Markers

In vitro studies have demonstrated the potential of this compound, often referred to as berberine in the literature, to mitigate oxidative stress. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. frontiersin.org Research indicates that berberine possesses antioxidant properties by inhibiting oxidative stress. frontiersin.org

Key markers of oxidative stress include malondialdehyde (MDA), a product of lipid peroxidation that increases during oxidative stress, and glutathione (B108866) (GSH), an antioxidant that is depleted under such conditions. frontiersin.org Studies have shown that berberine can address the altered levels of these markers. frontiersin.org Furthermore, berberine has been observed to suppress the generation of ROS by inhibiting the expression of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) oxidase, a primary source of ROS. frontiersin.org

In a study involving human retinal Müller cells, highly oxidized, glycated low-density lipoprotein (HOG-LDL) induced significant oxidative stress. arvojournals.org However, pretreatment with berberine attenuated these effects. arvojournals.org Specifically, HOG-LDL increased the levels of Nox4, a key enzyme for ROS generation, while reducing the antioxidant proteins Nrf2 and Gpx-1. arvojournals.org Berberine was found to counteract these changes, suggesting it may act by both reducing ROS generation and enhancing its removal. arvojournals.org

Another study on rat bone marrow-derived mesenchymal stem cells (BMSCs) showed that berberine significantly reduced the intracellular ROS formation induced by hydrogen peroxide (H₂O₂). nih.gov It also restored the activity of superoxide dismutase (SOD), an important antioxidant enzyme, which was decreased by H₂O₂ treatment. nih.gov Similarly, in zebrafish-hepatocytes, berberine was effective in alleviating oxidative stress induced by lipid accumulation, as indicated by reduced ROS and MDA content. nih.gov

Immunomodulatory Effects

This compound has demonstrated significant immunomodulatory effects in various in vitro models, influencing the expression of inflammatory molecules and the function of immune cells.

Regulation of Pro-Inflammatory Cytokine Gene Expression (e.g., IL-1, TNF-α, IL-6, IL-8)

Berberine has been shown to regulate the expression of several pro-inflammatory cytokines. In human bronchial epithelial cells (16HBE), berberine suppressed the lipopolysaccharide (LPS)-induced increase in both protein and gene expression levels of IL-6 and IL-8. imrpress.com In another study, berberine treatment of Mtb-infected mouse macrophages in vitro resulted in decreased levels of IL-6 and IL-1α. frontiersin.org However, it did not affect TNF-α levels in this particular model. frontiersin.org

In human intestinal epithelial cells (Caco-2), berberine was found to ameliorate pro-inflammatory cytokine-induced endoplasmic reticulum stress. nih.gov Furthermore, in RAW 264.7 macrophages, berberine inhibited the LPS-induced upregulation of TNF at both the protein and mRNA levels. physiology.org Studies on human retinal pigment epithelial (ARPE-19) cells revealed that berberine significantly inhibited the expression of IL-6 and IL-8 at both the protein and mRNA levels, suggesting that it regulates these cytokines primarily at the gene transcription level. arvojournals.org In THP-1 cells, berberine pretreatment significantly downregulated the gene transcripts of MCP-1 (a chemokine) and IL-6 that were upregulated by LPS. mdpi.com

A study on human bronchial epithelial cells (BEAS-2B) showed that berberine pretreatment suppressed pro-inflammatory cytokine-induced IL-6 production. researchgate.net In 16HBE cells exposed to cigarette smoke extract (CSE), which significantly increased the gene expression of IL-1β, IL-6, and TNF-α, treatment with berberine-loaded liquid crystalline nanoparticles notably decreased the gene expression of these cytokines. mdpi.com

Suppression of Cyclooxygenase-2 (COX-2) Expression

Research has indicated that this compound can suppress the expression of Cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. In vitro studies on human melanoma cancer cell lines, A375 and Hs294, showed that berberine treatment resulted in a concentration-dependent inhibition of cell migration, which was associated with a reduction in the levels of COX-2. nih.gov Furthermore, berberine inhibited the activation of nuclear factor-kappa B (NF-κB), an upstream regulator of COX-2. nih.gov

In oral cancer cells (KB cells), berberine treatment dose-dependently inhibited COX-2 expression. iiarjournals.org In colorectal cancer (CRC) cells, berberine was shown to attenuate the expression of COX-2. mdpi.complos.org Molecular analysis revealed that berberine treatment led to a decrease in COX-2 expression. mdpi.com Another study demonstrated that berberine inhibited the in vitro growth and migration/invasion of CRC cells by attenuating the expression levels of COX-2. plos.org Additionally, in 16HBE cells, berberine-loaded liquid crystalline nanoparticles were shown to significantly downregulate the gene expression of COX-2 that was induced by cigarette smoke extract. mdpi.com

Modulation of Immune Cell Function (e.g., T-helper cells)

This compound has been found to modulate the function of various immune cells, particularly T-helper (Th) cells. It plays a role in the balance between Th1 and Th2 immune responses. In vitro, berberine has been shown to induce the production of IL-12 in macrophages and dendritic cells in a dose-dependent manner, which is crucial for promoting Th1 immune responses. imrpress.comimrpress.com This effect is believed to be beneficial in diseases characterized by elevated Th2 responses. imrpress.com

Berberine has been shown to directly suppress the functions and differentiation of pro-inflammatory Th1 and Th17 cells. nih.gov In vitro studies on naïve T cells indicated that berberine could significantly decrease the differentiation and survival of Th17 cells in a concentration-dependent manner. nih.gov It has also been found to inhibit the differentiation of Th17 cells and, to a lesser extent, Th1 cells through direct actions on the JAK/STAT pathway. aai.org

Furthermore, berberine has been shown to impact follicular T helper (Tfh) cells. In an in vitro study, berberine treatment significantly reduced the population of pre-Tfh cells and the expression of key cell surface molecules CXCR5 and ICOS. nih.gov In the context of CD8+ T cells, in vitro experiments on naïve T cells demonstrated that berberine-modulated T cells exhibited a central memory bias in their differentiation. nih.gov However, at concentrations achievable in the blood through oral administration, berberine did not inhibit alloreactive T cell responses in vitro. frontiersin.org

Interactions with Deoxyribonucleic Acid (DNA) Structures

The planar tetracyclic structure of this compound makes it a suitable candidate for interacting with various DNA structures. nih.gov

Differential Binding Effects Towards Polymorphic DNA Structures (e.g., B-DNA)

This compound has demonstrated differential binding effects with various polymorphic DNA structures. nih.govfrontiersin.orgnih.gov It has been shown to exhibit a strong affinity for the canonical right-handed double-stranded helical B-DNA, with a preference for AT base pairs. nih.gov The binding mechanism is described as partial intercalation, where the planar isoquinoline moiety of berberine intercalates between the DNA base pairs. nih.gov Spectroscopic and circular dichroism measurements have confirmed the partial intercalation of berberine into the planar base pairs of calf-thymus DNA (CT-DNA). acs.org

Impact on DNA Binding Activity

In vitro studies have explored the interaction of berberine with DNA, revealing its capacity to act as a DNA ligand. plos.org Berberine has been demonstrated to bind to both single- and double-stranded DNA. plos.org This binding activity is considered an important molecular target of the compound. spandidos-publications.com Research indicates that berberine can interact with DNA through electrostatic forces and readily forms a strong fluorescent complex upon binding. spandidos-publications.com

Further investigations have shown that berberine exhibits a preference for binding to certain DNA structures, such as the G-quadruplex (G4) DNA, over the standard B-DNA double helix. frontiersin.org This interaction primarily occurs through the stacking of its aromatic moiety on the terminal G-tetrad of the quadruplex structure. frontiersin.org

In the context of cellular processes, berberine has been observed to specifically inhibit the DNA binding activity of the Activator Protein-1 (AP-1) transcription factor in human papillomavirus (HPV)-16 positive cervical cancer cells. researchgate.net Electrophoretic mobility shift assays (EMSA) demonstrated that treating these cells with berberine led to a time-dependent decrease in AP-1 DNA binding, with the effect becoming apparent after 12 hours and progressing significantly by 24 hours. researchgate.net The specificity of this inhibition was confirmed through competition assays, where the binding was unaffected by a heterologous (Oct-1) probe but was disrupted by a homologous (AP-1) probe. researchgate.net However, the compound did not appear to alter the basal DNA binding activity of another ubiquitous transcription factor, Sp1. researchgate.net Some research suggests that while berberine does bind to DNA, this may not be its primary mechanism of antibacterial action; instead, its effects on proteins like FtsZ could be more significant. plos.org

Influence on Gut Microbiome Functionality (In Vitro)

Differential Regulatory Effects on Microbial Metaproteomic Profiles

In vitro studies using cultured human gut microbiomes have demonstrated that berberine and its structural analogs can cause significant shifts in microbial metaproteomic profiles. tandfonline.comnih.govnih.gov The analysis of proteins expressed by the microbial community reveals that treatment with these compounds contributes significantly to the variance in these profiles. tandfonline.comnih.govsemanticscholar.org

Berberine, along with several of its analogs, induces a global shift in the functional composition of the microbiome. nih.gov This is characterized by the enrichment of proteins from bacteria belonging to the Verrucomicrobia, Proteobacteria, and Bacteroidetes phyla. tandfonline.comnih.govnih.gov Conversely, a notable decrease is observed in proteins associated with the Firmicutes phylum, particularly from the Clostridiales order. tandfonline.comnih.govsemanticscholar.org This shift in protein expression profiles indicates a targeted effect on the functional output of specific bacterial groups within the complex gut microbial ecosystem. tandfonline.com

Table 1: Impact of Berberine on Microbial Phyla Protein Expression (In Vitro)

PhylumObserved Effect on Protein ExpressionReference
Verrucomicrobia Enrichment tandfonline.com, nih.gov, nih.gov
Proteobacteria Enrichment tandfonline.com, nih.gov, nih.gov
Bacteroidetes Enrichment tandfonline.com, nih.gov, nih.gov
Firmicutes Decrease tandfonline.com, nih.gov, semanticscholar.org
(Clostridiales order)(Decrease) tandfonline.com, nih.gov, semanticscholar.org

Changes in Butyrate (B1204436) Production Pathways

The influence of berberine on butyrate, a key short-chain fatty acid (SCFA) produced by the gut microbiota, has been a subject of detailed in vitro investigation. Metaproteomic analysis has identified that berberine and several of its analogs can significantly inhibit pathways responsible for butyrate production. tandfonline.comsemanticscholar.org This inhibition of butyrate synthesis pathways correlates with the observed decrease in proteins from the Firmicutes phylum, which includes many prominent butyrate-producing bacteria. tandfonline.comnih.gov

Table 2: Effect of Berberine on Butyrate Production Pathways (In Vitro Metaproteomics)

Butyrate Synthesis PathwayEffect of Berberine TreatmentReference
Acetyl-CoA Pathway Selectively Inhibited tandfonline.com
Lysine Pathway Preserved tandfonline.com, semanticscholar.org
4-aminobutyrate/succinate pathway Variably Affected semanticscholar.org
Overall Butyrate Concentration Slight Decrease tandfonline.com, semanticscholar.org

Alterations in Microbial Defense and Stress Responses

In vitro exposure of gut microbiomes to berberine and its analogs has been shown to elicit significant alterations in proteins associated with microbial defense and stress responses. tandfonline.comnih.govnih.gov These changes in the metaproteomic profiles indicate that the compounds trigger a stress reaction within the microbial community. tandfonline.comnih.gov

Structure Activity Relationship Sar Studies of Berbine and Its Derivatives

General Principles of SAR Analysis in (-)-Berbine Research

SAR analysis in the context of berberine (B55584) research focuses on identifying which parts of the molecule, or pharmacophores, are essential for its biological effects and how modifications to its core structure can alter these activities. clockss.orgresearchgate.net The berberine scaffold possesses unique structural features, such as a quaternary ammonium (B1175870) group and a planar isoquinoline (B145761) ring system, that facilitate interactions with biological macromolecules through electrostatic and π-π stacking interactions. benthamdirect.com

The primary goals of SAR studies on berberine are to:

Improve potency and efficacy for specific diseases. scielo.br

Enhance bioavailability and pharmacokinetic properties. benthamdirect.com

Increase selectivity towards specific molecular targets to reduce off-target effects.

Overcome drug resistance mechanisms. scielo.br

Researchers systematically modify various positions on the berberine skeleton, particularly on rings C and D, to observe the resulting changes in biological activity. scielo.brnih.gov This process has led to the development of numerous derivatives with improved pharmacological profiles compared to the parent compound. researchgate.net

Impact of Core Skeleton Modifications on Biological Activities

The core structure of berberine, a protoberberine alkaloid, is composed of four rings (A, B, C, and D). nih.gov Modifications to this skeleton, especially the substituents and the oxidation state, have a profound impact on its biological functions.

The quaternary ammonium nitrogen in ring C is considered crucial for certain activities, such as antibacterial effects. nih.gov The methylenedioxy group spanning C-2 and C-3 on ring A is also important for many of berberine's biological actions, including its anti-cancer properties. nih.gov

The C-8, C-9, and C-13 positions of the berberine scaffold are the most frequently targeted sites for structural modification to alter its biological activities. scielo.brresearchgate.netresearchgate.net

C-9 Position: The methoxy (B1213986) group at the C-9 position can be readily converted to a hydroxyl group to form berberrubine (B190655), which serves as a precursor for a wide array of 9-O-substituted derivatives. scielo.br Introducing different functional groups at this position has been shown to significantly modulate activity. For instance, the introduction of an amide bond at the C-9 position is essential for maintaining glucose consumption stimulating activity. e-century.us Furthermore, adding substituents with suitable tertiary or quaternary carbons at the C-9 position can enhance anti-inflammatory potency. scielo.br Studies have also shown that introducing aza-aromatic terminal groups to the C-9 position can improve binding affinity to G-quadruplex telomeric DNA. scielo.br The anti-cancer activity of 9-O-substituted derivatives often increases with the length of the attached alkyl chain, which is attributed to increased lipophilicity and, consequently, better cell membrane permeability. mdpi.com

C-8 and C-13 Positions: Alkylation at the C-8 and C-13 positions has been shown to enhance cytotoxicity. nih.gov The addition of various alkyl chains at the C-13 position has been reported to improve anti-cancer, anti-inflammatory, and antioxidant activities. emerginginvestigators.org Specifically, 13-arylalkyl derivatives have demonstrated greater potency than berberine in inducing cell cycle arrest and apoptosis in human colon cancer cells. scielo.br Similar to the C-9 position, increasing the alkyl chain length (lipophilicity) of substituents at the C-13 position can lead to stronger growth inhibition against various cancer cell lines. mdpi.com

Computational studies have revealed that the binding affinity of berberine analogs to DNA is affected by the nature of the substituent, its position (C-8, C-12, or C-13), and the specific nucleic acid target (double-stranded vs. G-quadruplex DNA). emerginginvestigators.orgresearchgate.net

The reduction of the berberine core structure significantly influences its biological activity. The natural form of berberine possesses a quaternary iminium bond within its isoquinolinium core.

Reduction of this core, for example, via sodium borohydride (B1222165), yields dihydroberberine (B31643) or tetrahydroberberine (B1206132). mdpi.comemerginginvestigators.org This change from a planar, cationic molecule to a more flexible, neutral one often alters its biological profile. For instance, the reduction of the C-8 iminium to form dihydroberberine has been reported to generally lead to a loss of antimicrobial efficacy. emerginginvestigators.org Similarly, a study comparing quaternary berberine-12-amine derivatives with their reduced tetrahydroberberine counterparts found that the quaternary compounds exhibited significantly stronger growth inhibition activity against human cancer cell lines. mdpi.com This suggests that the persistent positive charge and planarity of the isoquinolinium core are critical for certain biological interactions. benthamdirect.com

Correlation Between C-8, C-9, and C-13 Substitutions and Activity Profiles

SAR in Modulating Molecular Targets and Cellular Pathways

Berberine is known to be a multi-target compound, influencing a wide range of cellular pathways. researchgate.netfrontiersin.org SAR studies aim to understand how structural changes affect these interactions, potentially leading to derivatives with higher selectivity and potency for specific targets.

Key pathways modulated by berberine and its derivatives include:

AMPK/mTOR Pathway: Berberine's activation of AMP-activated protein kinase (AMPK) and subsequent inhibition of the mammalian target of rapamycin (B549165) (mTOR) is a central mechanism for many of its effects. frontiersin.orgmdpi.com

MAPK Pathway: Berberine can inhibit the p38 mitogen-activated protein kinase (MAPK) pathway, which is involved in inflammation. nih.gov It also affects the JNK and ERK1/2 signaling pathways. chinesechemsoc.orgplos.org

PI3K/Akt Pathway: This survival pathway is another target of berberine, and its inhibition contributes to the pro-apoptotic effects of the compound. researchgate.netplos.org

NF-κB Pathway: Berberine can suppress the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammation. researchgate.netnih.gov

SAR studies have shown that specific structural modifications can enhance the modulation of these pathways. For example, some 9-O-substituted derivatives show enhanced anti-inflammatory effects by more effectively inhibiting TNF-α-induced NF-κB activation. scielo.br Derivatives have also been developed to specifically target other proteins. A derivative known as 9k , featuring a 2,3-dimethoxy moiety, was found to be a potent inhibitor of PCSK9 transcription by targeting HNF1α and/or Sp1, a different mechanism from the parent berberine. nih.gov Furthermore, studies on the interaction with nucleic acids have shown that derivatives with large aromatic rings at certain positions can more effectively bind to and stabilize G-quadruplex DNA structures, which is a key anti-cancer mechanism. researchgate.net One study identified dual specificity mitogen-activated protein kinase kinase 7 (MAP2K7) as a direct target of berberine, explaining its effects on the JNK pathway. chinesechemsoc.org

SAR for Specific Biological Effects

The anti-cancer effects of berberine are well-documented and involve the inhibition of proliferation, induction of apoptosis, and suppression of metastasis. frontiersin.orgnih.gov SAR studies have been instrumental in developing derivatives with significantly improved anti-cancer potency. benthamdirect.comscielo.br

A key finding is that increasing the lipophilicity of derivatives often enhances their anti-cancer activity. This has been demonstrated by synthesizing series of 9-O- and 13-alkyl derivatives. As the length of the alkyl chain increases, the cytotoxicity against various cancer cell lines often improves. mdpi.com For example, 9-O-dodecylberberine and 13-dodecylberberine showed markedly stronger growth inhibition against liver, colon, and bladder cancer cells compared to berberine itself. mdpi.com

Similarly, a series of quaternary berberine-12-N,N-di-n-alkylamine chlorides showed significant growth inhibition against several human cancer cell lines, with activity peaking for alkyl chains of 6-8 carbons. The most active compounds were many times more potent than the standard chemotherapeutic drug 5-fluorouracil (B62378) (5-FU). mdpi.com

The tables below summarize key research findings on the anti-cancer SAR of berberine derivatives.

Table 1: Cytotoxicity of C-9 and C-13 Substituted Berberine Derivatives This table shows the half-maximal inhibitory concentration (IC₅₀) in µM for various derivatives against different human cancer cell lines. A lower IC₅₀ value indicates greater potency.

CompoundSubstituentPositionHepG2 (Liver) IC₅₀ (µM)HT-29 (Colon) IC₅₀ (µM)BFTC905 (Bladder) IC₅₀ (µM)
Berberine-->100>100>100
5cn-Octyl9-O-13.52 ± 1.1314.21 ± 1.2516.33 ± 1.34
5en-Dodecyl9-O-5.21 ± 0.426.54 ± 0.617.15 ± 0.68
6cn-Octyl13-8.13 ± 0.759.24 ± 0.8810.51 ± 1.02
6en-Dodecyl13-3.54 ± 0.314.15 ± 0.425.23 ± 0.51
7en-Dodecyl13-O-4.12 ± 0.385.03 ± 0.496.18 ± 0.55
Data sourced from a study on 9-/13-lipophilic substituted berberine derivatives. mdpi.com

Table 2: Activity of Quaternary Berberine-12-Amine Derivatives Against Cancer Cell Lines This table displays the IC₅₀ values (µM) of highly active 12-N,N-di-n-alkylamine derivatives compared to berberine and a standard drug.

CompoundHCT-8 (Colon) IC₅₀ (µM)BGC-823 (Gastric) IC₅₀ (µM)Bel7402 (Liver) IC₅₀ (µM)Hela (Cervical) IC₅₀ (µM)
7g (di-n-heptylamine)0.490.130.510.26
7h (di-n-octylamine)0.530.110.560.35
Berberine (QBC)35.219.226.37.0
5-Fluorouracil (5-FU)8.07.155.67.85
Data sourced from a study on 12-substituted berberine derivatives. mdpi.com

These studies underscore that strategic modifications, such as introducing lipophilic side chains via C-9, C-12, or C-13 substitutions, are a highly effective method for enhancing the anti-cancer properties of the berberine scaffold. scielo.brmdpi.commdpi.com

Anti-Microbial Activity SAR (e.g., against MRSA, E. coli)

The antimicrobial properties of berbine (B1217896) derivatives are significantly influenced by substitutions on the core scaffold. Modifications, particularly at positions 8, 9, and 13, have been extensively studied to enhance efficacy against various pathogens, including multidrug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).

Research has shown that introducing specific substituents at the C-13 position can dramatically increase antibacterial potency. mdpi.comnih.gov A series of 13-substituted berbine derivatives demonstrated strong activity against Gram-positive bacteria, including MRSA and Streptococcus pyogenes, with Minimum Inhibitory Concentrations (MICs) ranging from 3.12 to 6.25 µM. mdpi.comnih.govresearchgate.net In contrast, these derivatives showed limited activity against most Gram-negative bacteria, with the exception of Helicobacter pylori and Vibrio alginolyticus (MICs of 1.5–3.12 µM). mdpi.comnih.gov The introduction of polyphenol rings and chalcone (B49325) moieties at this position was particularly effective. mdpi.com

Modifications at the C-8 position have also yielded potent anti-MRSA agents. nih.goveurekaselect.com Starting with 8-acetoxycycloberberine, which showed promising activity (MICs of 1–8 μg/mL against MRSA), further synthesis of derivatives with ether, amine, and amide groups at this position led to compounds with enhanced potency. nih.gov Specifically, derivatives like 5d and 9e maintained strong anti-MRSA activity (MICs of 2 to 4 μg/mL) and exhibited better stability. nih.gov Further studies on 8-hydroxycycloberberine derivatives revealed that adding various substituents to the 13-position, while retaining the 8-OH group, could also significantly boost anti-MRSA activity. mdpi.com

While berbine itself has activity against E. coli and Bacillus subtilis, its derivatives often show varied effectiveness. nih.gov The general observation is that many potent derivatives are more effective against Gram-positive bacteria than Gram-negative ones. mdpi.comnih.gov This difference is often attributed to the complex outer membrane of Gram-negative bacteria, which can act as a barrier to drug penetration. The mechanism of action for some of these active derivatives involves the inhibition of peptidoglycan or RNA synthesis, distinguishing them from derivatives that act via membrane permeabilization or DNA fragmentation. mdpi.comnih.gov

Table 1: SAR of Berbine Derivatives - Antimicrobial Activity

Parent Compound Position(s) of Modification Type of Substituent Target Organism(s) Observed Activity (MIC) Reference(s)
This compound (Berberine) C-13 Polyphenol rings, Chalcone moiety S. aureus (MRSA), S. pyogenes 3.12 - 6.25 µM mdpi.com, nih.gov
This compound (Berberine) C-13 Polyphenol rings, Chalcone moiety H. pylori, V. alginolyticus 1.5 - 3.12 µM mdpi.com, nih.gov
Cycloberberine C-8 Ether, Amine, Amide groups MRSA 2 - 4 µg/mL nih.gov
8-Hydroxycycloberberine C-13 Various benzyl (B1604629) moieties MRSA, VISA 0.25 - 0.5 µg/mL (for compound 15a) mdpi.com
Cycloberberine C-7 Phenyl group MRSA, VRE 1 - 8 µg/mL nih.gov

SAR in Enzyme Inhibition (e.g., Tdp1, α-glucosidase)

This compound derivatives have been identified as inhibitors of various enzymes, with SAR studies providing insights into the structural requirements for potent inhibition.

Tyrosyl-DNA Phosphodiesterase 1 (Tdp1) Inhibition: Tdp1 is a DNA repair enzyme, and its inhibition is a strategy to enhance the efficacy of certain anticancer drugs. researchgate.netnih.gov Berbine-based compounds were the first of their kind reported to inhibit Tdp1. nih.gov

SAR studies on berbine and tetrahydroberbine derivatives revealed several key findings: researchgate.netnih.govnih.gov

Reduction of Ring C: Only tetrahydroberbine derivatives, which have a reduced C ring, showed significant inhibitory activity. sciforum.net

Substitution at C-9: The addition of a sulfonate group with a polyfluoroaromatic moiety at position 9 enhanced potency. researchgate.netnih.govnih.govmdpi.com In contrast, derivatives with an alkyl fragment at this position were largely inactive. researchgate.netnih.gov

Substitution at C-12: The introduction of a bromine atom at the 12-position of the tetrahydroberbine scaffold was found to be critical, significantly increasing inhibitory activity compared to unbrominated analogues. researchgate.netnih.govnih.govmdpi.com Molecular modeling suggests this bromine atom forms a hydrogen bond with a key catalytic residue, histidine 493, in the enzyme's active site. researchgate.netnih.govnih.gov

Cyclic Sultones: A novel class of derivatives featuring a sultone ring fused to the C and D rings of the protoberberine core showed activity in the micromolar and submicromolar range. mdpi.com Again, the presence of a bromine atom at position 12 further increased the inhibitory potency. mdpi.com

α-Glucosidase Inhibition: α-Glucosidase inhibitors are used in the management of type 2 diabetes. While specific SAR studies on this compound derivatives for α-glucosidase are less detailed in the provided context, the general principles of modifying the berbine scaffold to enhance biological activity apply. The inhibition of this enzyme is one of the many pharmacological effects attributed to berbine and its analogues.

Table 3: SAR of Berbine Derivatives - Tdp1 Enzyme Inhibition

Scaffold Modification at C-9 Modification at C-12 Resulting Activity IC₅₀ Range Reference(s)
Tetrahydroberbine Sulfonate with polyfluoroaromatic group None Active ~1 µM nih.gov
Tetrahydroberbine Sulfonate with polyfluoroaromatic group Bromine Increased Potency 0.53 - 4 µM researchgate.net, nih.gov, nih.gov
Tetrahydroberbine Alkyl fragment None / Bromine Mostly Inactive >15 µM researchgate.net, nih.gov, mdpi.com
Berberrubine Formation of Sultone Ring None Active Micromolar range mdpi.com
Berberrubine Formation of Sultone Ring Bromine Increased Potency Submicromolar to Micromolar mdpi.com

Identification of Key Pharmacophoric Elements within the this compound Scaffold

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. Based on the extensive SAR studies, several key pharmacophoric elements of the this compound scaffold can be identified. nih.govresearchgate.net

The Quaternary Isoquinolinium System: The tetracyclic, planar, and aromatic core is fundamental. nih.gov This rigid structure is the primary requirement for intercalation into DNA. nih.gov The positive charge of the quaternary nitrogen is essential for the initial electrostatic attraction to negatively charged biological targets like the DNA phosphate (B84403) backbone. nih.govconicet.gov.ar

Substituents on Rings A and D: The methoxy (-OCH₃) and methylenedioxy (-O-CH₂-O-) groups on rings A and D are important for modulating binding affinity and specificity with various targets. nih.gov The precise arrangement and nature of these groups can differentiate the binding affinities between closely related protoberberine alkaloids like palmatine, coptisine, and berberine. nih.govnih.gov

Hydrophobic and Hydrogen Bonding Moieties: The introduction of specific functional groups at key positions (notably C-9 and C-13) provides additional points of interaction. nih.gov

Hydrophobic Groups: Lipophilic or aromatic groups at these positions can form hydrophobic or π-π stacking interactions, enhancing binding and often improving bioavailability. nih.gov

Hydrogen Bond Donors/Acceptors: Groups capable of forming hydrogen bonds, such as hydroxyls or amines, can establish critical connections within the binding sites of proteins (like Tdp1) or with DNA. nih.govresearchgate.net

Positional Importance for Modification: The SAR data consistently highlight positions 9 and 13 as hot spots for modification to enhance biological activity, be it antimicrobial, DNA binding, or enzyme inhibition. mdpi.comnih.gov Position 12 has also emerged as critical for Tdp1 inhibition when substituted with a halogen like bromine. nih.gov Position 8 is key for developing certain classes of anti-MRSA agents. nih.gov

In essence, the this compound pharmacophore can be described as a positively charged, rigid, planar aromatic scaffold, decorated with specific oxygenated substituents on the outer rings (A and D) and strategically placed functional groups on rings B and C that can engage in secondary hydrophobic and hydrogen bonding interactions to fine-tune potency and selectivity.

Q & A

Q. Q1. What are the validated analytical methods for identifying and quantifying (-)-Berbine in complex biological matrices?

Answer : Use high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) for specificity and sensitivity. Validate methods per ICH guidelines, including parameters like linearity (R² > 0.995), recovery rates (80–120%), and limit of detection (LOD < 1 ng/mL). Cross-validate with nuclear magnetic resonance (NMR) for structural confirmation .

Q. Q2. How can researchers design experiments to assess this compound’s pharmacokinetic properties?

Answer : Employ a rodent model to study absorption, distribution, metabolism, and excretion (ADME). Use compartmental modeling (e.g., non-linear mixed-effects modeling) to analyze plasma concentration-time curves. Include controls for hepatic metabolism (CYP450 enzyme assays) and renal clearance. Ensure reproducibility by adhering to FDA bioanalytical method validation guidelines .

Q. Q3. What in vitro assays are appropriate for evaluating this compound’s mechanism of action?

Answer : Prioritize target-specific assays such as:

  • Enzyme inhibition (e.g., IC₅₀ determination via fluorogenic substrates).
  • Receptor binding studies (radioligand displacement assays with Ki calculations).
  • Cell viability assays (MTT or ATP-based luminescence) with EC₅₀/IC₅₀ dose-response curves.
    Include positive controls (e.g., known inhibitors) and validate results across multiple cell lines .

Advanced Research Questions

Q. Q4. How can conflicting data on this compound’s cytotoxicity be systematically resolved?

Answer : Conduct a meta-analysis of existing studies using PRISMA guidelines. Stratify data by:

  • Cell type (cancer vs. normal).
  • Exposure duration (acute vs. chronic).
  • Assay methodology (e.g., apoptosis markers vs. necrosis assays).
    Apply statistical tools (ANOVA with post-hoc Tukey tests) to identify confounding variables. Replicate disputed results under standardized conditions .

Q. Q5. What strategies optimize this compound’s synthetic yield while maintaining stereochemical purity?

Answer : Use asymmetric catalysis (e.g., chiral auxiliaries or organocatalysts) to control enantiomeric excess (>98%). Monitor reaction progress via chiral HPLC. Optimize parameters:

  • Temperature (lower temps reduce racemization).
  • Solvent polarity (aprotic solvents enhance stereoselectivity).
  • Catalyst loading (5–10 mol% for cost-efficiency).
    Characterize intermediates with X-ray crystallography to confirm configurations .

Q. Q6. How do researchers validate this compound’s proposed molecular targets in vivo?

Answer : Deploy CRISPR-Cas9 knockout models or siRNA silencing in animal studies. Use transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to correlate target modulation with phenotypic outcomes. Apply pathway enrichment analysis (e.g., KEGG, GO) to identify off-target effects. Cross-reference with computational docking studies (AutoDock Vina) for binding affinity validation .

Q. Q7. What experimental designs address this compound’s poor aqueous solubility in preclinical studies?

Answer : Formulate using nanoemulsions or cyclodextrin complexes. Characterize solubility via phase-solubility diagrams and validate stability with accelerated storage tests (40°C/75% RH for 6 months). Compare bioavailability in animal models using AUC0–24h measurements. Include surfactants (e.g., Poloxamer 407) to enhance dissolution rates .

Methodological Frameworks

Table 1: Key Criteria for this compound Research Questions

Criterion Application Example Evidence Source
FINER (Feasible)Ensure access to chiral reagents for synthesis.
PICO (Population)Define cell lines (e.g., HepG2 vs. HEK293) for toxicity studies.
Measurability Use LC-MS/MS for quantitation (LOD < 1 ng/mL).
Novelty Investigate this compound’s epigenomic effects via ChIP-seq.

Data Contradiction Analysis

  • Scenario : Study A reports this compound as pro-apoptotic in lung cancer, while Study B observes no effect.
  • Resolution : Check for differences in:
    • Dosage : Study A used 50 μM vs. Study B’s 10 μM.
    • Assay Type : Study A used Annexin V-FITC; Study B relied on caspase-3 activity.
    • Cell Passage Number : Higher passages may lose sensitivity.
      Reconcile via dose-response curves and orthogonal assays (e.g., TUNEL staining) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.